
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid involves several steps. One method starts with L-aspartic acid, which undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. This compound then undergoes intramolecular ring closing and decarboxylation under alkaline conditions to form ®-N-protective group-4-oxopiperidine-2-formic acid. Subsequent steps include esterification, selective carbonyl reduction, and nucleophilic substitution to finally yield this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of environmentally friendly reagents and conditions to ensure sustainability and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in modulating neurotransmitter release and synaptic plasticity.
Medicine: It has potential therapeutic applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. By binding to these receptors, (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid can inhibit the release of excitatory neurotransmitters, thereby reducing neuronal excitability and protecting against excitotoxicity .
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids: These compounds are also used as selective agonists for metabotropic glutamate receptors and have similar neuroprotective effects.
(2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids: These compounds are potential antihypertensive drugs with angiotensin-converting enzyme inhibiting action.
Uniqueness
What sets (2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid apart is its high selectivity for group II metabotropic glutamate receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes .
Properties
CAS No. |
213619-98-8 |
|---|---|
Molecular Formula |
C7H12N2O4 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(2R,4R)-4-amino-1-methylpyrrolidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H12N2O4/c1-9-3-7(8,6(12)13)2-4(9)5(10)11/h4H,2-3,8H2,1H3,(H,10,11)(H,12,13)/t4-,7-/m1/s1 |
InChI Key |
AWGRHEDNWXKCFJ-CLZZGJSISA-N |
Isomeric SMILES |
CN1C[C@](C[C@@H]1C(=O)O)(C(=O)O)N |
Canonical SMILES |
CN1CC(CC1C(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


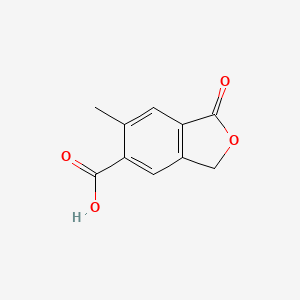
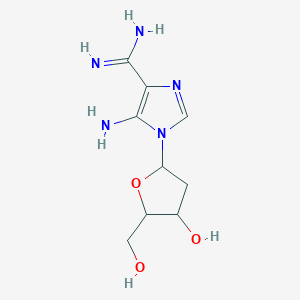
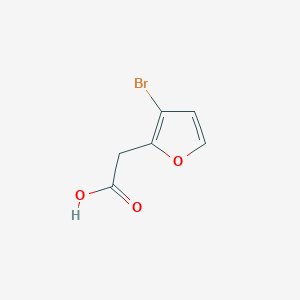
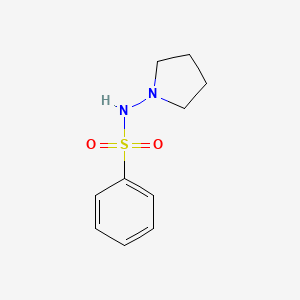
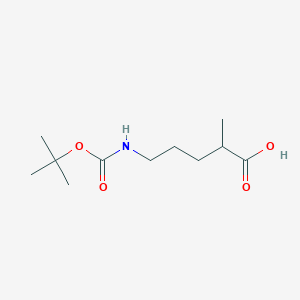
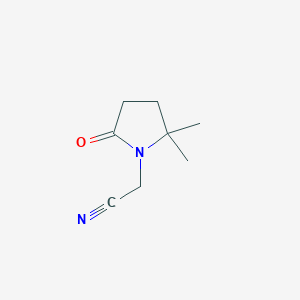

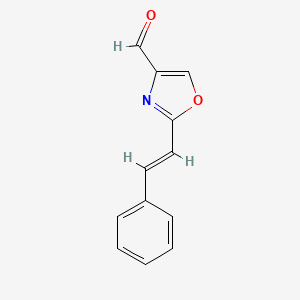


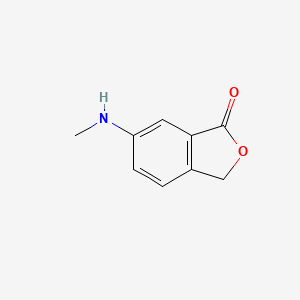
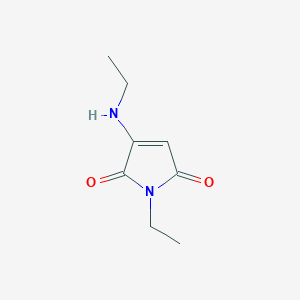
![4-[2-(4-Chlorophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12878102.png)

